1H and 13C NMR chemical shifts of 2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one
1H and 13C NMR chemical shifts of 2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one
Abstract
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel bicyclic β-lactam, 2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one. Due to the limited availability of direct experimental spectra for this specific compound in peer-reviewed literature, this document synthesizes data from analogous structures, established NMR principles, and state-of-the-art computational prediction methodologies. We offer a comprehensive theoretical framework for researchers, scientists, and drug development professionals to understand, predict, and interpret the NMR spectra of this and related bicyclic systems. This guide emphasizes the causality behind spectral features, providing a robust foundation for structural elucidation and characterization.
Introduction: The Structural Significance of a Fused β-Lactam
The 2-azabicyclo[4.2.0]octane skeleton is a core structural motif in numerous biologically active compounds, most notably in carbapenem and penem antibiotics. The fusion of a β-lactam ring to a six-membered ring introduces significant ring strain and unique stereoelectronic properties that are often crucial for biological activity. The title compound, 2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one (CAS 85728-10-5), presents a particularly interesting case due to its conjugated diene system, which is expected to significantly influence its electronic structure and, consequently, its NMR spectral characteristics.
Understanding the precise ¹H and ¹³C NMR chemical shifts is fundamental for the unambiguous structural verification, purity assessment, and study of the conformational dynamics of this molecule. This guide will deconstruct the expected spectral features based on an analysis of its constituent functional groups and overall bicyclic architecture.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum of 2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one is anticipated to be complex due to the rigid, strained bicyclic system and the presence of multiple olefinic protons. The expected chemical shifts (δ) are influenced by factors such as hybridization, magnetic anisotropy of the carbonyl group, and through-space interactions.
Olefinic Protons (H4, H5)
The protons on the cyclohexadiene ring, H4 and H5, are expected to resonate in the typical olefinic region.
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H4 & H5: These protons are part of a conjugated enone system. H5, being β to the carbonyl group, is expected to be deshielded and appear further downfield than H4. We predict their signals to be in the range of δ 6.0 - 7.5 ppm . The coupling between them (³J_HH) should be characteristic of a cis-double bond, approximately 8-12 Hz.
Methylene Protons (H7, H8)
The protons on the four-membered ring and the adjacent methylene group will exhibit distinct signals.
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H7 & H8 (Aliphatic Protons): These protons are on saturated carbons within a strained bicyclic system. Their chemical shifts will be influenced by their proximity to the double bonds and the carbonyl group. Expected chemical shifts are in the range of δ 2.5 - 4.0 ppm . They will likely display complex splitting patterns due to geminal and vicinal couplings.
Amide Proton (NH)
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NH Proton: The amide proton's chemical shift is highly dependent on solvent, concentration, and temperature. In a non-protic solvent like CDCl₃, it is expected to appear as a broad singlet in the range of δ 5.0 - 8.0 ppm .
A summary of the predicted ¹H NMR chemical shifts is presented in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Key Influencing Factors |
| H4 | ~ 6.0 - 6.5 | Doublet | Conjugated system, proximity to C5 |
| H5 | ~ 6.8 - 7.5 | Doublet of doublets | Conjugated enone (β-position), coupling to H4 |
| H7 | ~ 2.8 - 3.5 | Multiplet | Ring strain, proximity to bridgehead and olefin |
| H8 | ~ 2.5 - 3.2 | Multiplet | Ring strain, proximity to bridgehead |
| NH | ~ 5.0 - 8.0 | Broad Singlet | Amide functionality, solvent dependent |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides critical information about the carbon framework. The chemical shifts are highly sensitive to the local electronic environment and hybridization state of the carbon atoms.
Carbonyl Carbon (C3)
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C3 (Amide Carbonyl): The β-lactam carbonyl carbon is a key diagnostic signal. It is expected to resonate in the range of δ 165 - 175 ppm , which is characteristic for a four-membered ring amide.
Olefinic Carbons (C1, C4, C5, C6)
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C1 & C6 (Bridgehead Olefinic): These carbons are part of a conjugated system and are bonded to the nitrogen and the bridgehead, respectively. Their signals are predicted to be in the range of δ 120 - 150 ppm .
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C4 & C5 (Diene Carbons): As part of the conjugated enone system, these carbons will also be in the olefinic region. C5 is expected to be further downfield than C4 due to the influence of the carbonyl group. Predicted range: δ 125 - 145 ppm .
Aliphatic Carbons (C7, C8)
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C7 & C8 (Saturated Carbons): These sp³ hybridized carbons in the strained bicyclic system will appear in the upfield region of the spectrum, likely between δ 30 - 55 ppm . The exact positions will depend on the specific shielding and deshielding effects within the rigid structure.
A summary of the predicted ¹³C NMR chemical shifts is presented in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Influencing Factors |
| C1 | ~ 135 - 150 | Bridgehead, olefinic, adjacent to Nitrogen |
| C3 | ~ 165 - 175 | β-Lactam Carbonyl |
| C4 | ~ 125 - 135 | Olefinic, α to carbonyl |
| C5 | ~ 130 - 145 | Olefinic, β to carbonyl |
| C6 | ~ 120 - 135 | Bridgehead, olefinic |
| C7 | ~ 40 - 55 | Aliphatic, bridgehead |
| C8 | ~ 30 - 45 | Aliphatic |
The Role of Computational Chemistry in NMR Prediction
Given the absence of empirical data, computational methods are an invaluable tool for predicting NMR chemical shifts with high accuracy.[1] Density Functional Theory (DFT) has become a standard approach for this purpose.[2] The process involves a multi-step workflow that provides reliable theoretical spectra for comparison with experimental results.
Computational Workflow
The accurate prediction of NMR spectra using computational methods follows a well-defined protocol. This workflow ensures that the calculated chemical shifts are a reliable representation of the molecule's properties.
Caption: Workflow for computational NMR chemical shift prediction.
Causality in Computational Choices
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Geometry Optimization: The accuracy of calculated NMR parameters is highly dependent on the input molecular geometry.[2] A low-level initial structure must be optimized using a reliable DFT functional and basis set (e.g., B3LYP/6-31G(d)) to find the minimum energy conformation.
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Shielding Tensor Calculation: The Gauge-Including Atomic Orbital (GIAO) method is the most common and robust approach for calculating NMR shielding tensors. The choice of a higher-level functional and a larger basis set (e.g., mPW1PW91/6-311+G(2d,p)) for this step generally improves the accuracy of the prediction.
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Solvent Effects: NMR spectra are typically recorded in solution. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be incorporated into the DFT calculations to account for the effect of the solvent on the molecular geometry and electronic structure, leading to more accurate predictions.
Experimental Protocol for NMR Data Acquisition
To validate the predicted chemical shifts, a standardized experimental protocol is essential.
Sample Preparation
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Dissolution: Dissolve approximately 5-10 mg of the purified 2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
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Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition
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Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.
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Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to achieve high homogeneity and sharp signals.
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¹H NMR Acquisition:
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Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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Typical spectral width: -2 to 12 ppm.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required.
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Typical spectral width: 0 to 220 ppm.
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2D NMR Experiments: To unambiguously assign the proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
Caption: Standard experimental workflow for NMR analysis.
Conclusion
This technical guide provides a theoretically grounded prediction of the ¹H and ¹³C NMR chemical shifts of 2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one. The analysis, based on principles of NMR spectroscopy and data from analogous structures, serves as a valuable resource for the characterization of this and related bicyclic β-lactams. Furthermore, the outlined computational and experimental protocols offer a robust framework for researchers to validate these predictions and confidently elucidate the structure of novel compounds in this chemical class. The synergy between computational prediction and experimental verification represents the gold standard in modern chemical research.
References
- Lippmaa, E., & Pehk, T. (n.d.). CARBON-13 CHEMICAL SHIFTS OF BICYCLIC COMPOUNDS.
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Experimental and calculated 1 H NMR chemical shifts of lactams Va and Vb. (n.d.). ResearchGate. Available at: [Link]
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Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
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Photochemical generation of the 2-azabicyclo[4.2.0]octa-4,7-diene skeleton. (2025, December 15). ResearchGate. Available at: [Link]
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Milagre, C. D. F., Cabeça, L. F., Almeida, W. P., & Marsaioli, A. J. (2011, December 20). β-Lactam Antibiotics Epitope Mapping with STD NMR Spectroscopy. Semantic Scholar. Available at: [Link]
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Flayyih Ali, S. T., & Ghanim, H. T. (2016). Synthesis and characterization of β-Lactam compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Bellinghiere, A. T. (2021). Theoretical Methods and Applications of Computational NMR. eScholarship, University of California. Available at: [Link]
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Jonas, J., et al. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. PMC. Available at: [Link]
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Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews, 112(3), 1839–1862. Available at: [Link]
